1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride
Description
This compound, systematically named 1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline; chloride (CAS: 5760-20-3), is a carbocyanine dye commonly known as pinacyanol chloride . It belongs to the quinoline family, characterized by two quinolinium rings connected via a conjugated trimethine bridge (–CH=CH–CH=). The chloride anion balances the positive charge delocalized across the heterocyclic system. Pinacyanol chloride is notable for its near-infrared (NIR) absorption properties, making it valuable in photodynamic therapy, optical sensors, and biological staining . Its synthesis typically involves condensation reactions of quinolines with aldehydes or ketones under acidic conditions, though specific protocols are proprietary .
Properties
IUPAC Name |
1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.ClH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNARAKYNRZID-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883727 | |
| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright blue-green solid; [Merck Index] | |
| Record name | Quinaldine blue | |
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CAS No. |
2768-90-3 | |
| Record name | Pinacyanol chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinaldine blue | |
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Preparation Methods
Alkylation of Quinoline
The synthesis begins with the preparation of 1-ethylquinolinium salts, a critical precursor. Quinoline undergoes alkylation with ethyl halides (e.g., ethyl chloride or ethyl bromide) in the presence of a base. For example, reacting quinoline with ethyl bromide in ethanol at reflux for 12–24 hours yields 1-ethylquinolinium bromide. Substituting ethyl chloride under similar conditions produces the chloride analogue, though with reduced reactivity due to chloride’s weaker nucleophilicity.
Key parameters:
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol or methanol |
| Temperature | 60–80°C (reflux) |
| Reaction time | 12–24 hours |
| Yield | 70–85% |
Condensation Reaction
The second step involves condensing two equivalents of 1-ethylquinolinium chloride with an aldehyde (typically formaldehyde) under basic conditions. This forms the conjugated prop-2-enylidene bridge via a Knoevenagel-like mechanism.
Reaction mechanism:
-
Deprotonation of the aldehyde by a base (e.g., NaOH).
-
Nucleophilic attack of the quinolinium α-carbon on the aldehyde carbonyl.
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Elimination of water to form the conjugated system.
Optimized conditions:
| Component | Specification |
|---|---|
| Solvent | Methanol/ethanol (1:1) |
| Base | 1.5 eq. NaOH |
| Temperature | 25–30°C (ambient) |
| Reaction time | 4–6 hours |
| Yield | 60–75% |
Industrial-Scale Production
Large-Scale Alkylation
Industrial reactors (e.g., 500-L stirred-tank systems) perform quinoline alkylation at elevated pressures to accelerate reaction kinetics. Ethyl chloride gas is bubbled through a quinoline-ethanol slurry at 5–10 bar, reducing reaction time to 6–8 hours.
Process challenges:
-
Safety : Ethyl chloride’s flammability necessitates inert atmospheres.
-
Purity : Crude product is washed with cold diethyl ether to remove unreacted quinoline.
Continuous Condensation
A plug-flow reactor system enables continuous condensation, improving yield consistency. Key advantages include:
-
Precise temperature control (25±2°C via jacketed cooling).
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Automated base addition (NaOH solution) at 0.1 mL/min per liter of reactor volume.
Output metrics:
| Metric | Value |
|---|---|
| Throughput | 15 kg/hour |
| Purity | ≥95% (HPLC) |
| Solvent recovery | 90% (distillation) |
Purification and Characterization
Recrystallization
Crude pinacyanol chloride is purified via recrystallization from hot water or ethanol/water mixtures (1:2 v/v). The compound’s solubility profile allows for high recovery rates:
| Solvent System | Solubility (g/100 mL) | Recovery (%) |
|---|---|---|
| Ethanol/water (1:2) | 8.5 at 70°C | 85–90 |
| Pure water | 12.3 at 100°C | 75–80 |
Ion Exchange for Counterion Adjustment
While the primary synthesis uses 1-ethylquinolinium chloride, alternative routes employ anion exchange. For example, treating pinacyanol iodide (CAS 20591-23-5) with NaCl in acetone replaces iodide with chloride:
Exchange efficiency:
| Condition | Chloride incorporation (%) |
|---|---|
| Acetone, 25°C, 24h | 98 |
| Methanol, 40°C, 12h | 82 |
Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Quinaldine Blue undergoes various chemical reactions, including:
Oxidation: Quinaldine Blue can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Hydrogenation of quinaldine derivatives can yield 2-methyltetrahydroquinoline.
Substitution: The compound can participate in substitution reactions with various reagents, forming different derivatives.
Common reagents used in these reactions include hydrogen, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Histological Staining
Quinaldine Blue is primarily utilized as a histological stain . Its ability to selectively bind to polysaccharides makes it valuable for visualizing bacterial structures in tissue samples. This application is crucial in microbiology and pathology, where precise identification of bacteria is necessary for diagnosis and research.
Analytical Chemistry
The compound has shown promise in analytical chemistry, particularly in the quantification of nucleic acids. Quinaldine Blue interacts with nucleic acids to form H-aggregates, leading to a measurable decrease in absorbance at specific wavelengths (598 nm and 548 nm). This property allows for sensitive detection methods for circulating tumor DNA (ctDNA) and other RNA types, enhancing the capabilities of molecular diagnostics.
Antibacterial Research
Recent studies have indicated that Quinaldine Blue may possess antibacterial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Although the exact mechanism remains under investigation, these findings suggest potential therapeutic applications in combating resistant bacterial strains.
Supramolecular Chemistry
Quinaldine Blue's interactions with other dyes and its ability to form stable associates with anionic dyes have implications in supramolecular chemistry. These interactions can be exploited for developing new materials and understanding dye behavior in complex mixtures.
Photophysical Studies
As a cyanine dye, Quinaldine Blue is also used in photophysical studies due to its unique electronic properties. Its absorption characteristics make it suitable for applications in fluorescence microscopy and photodynamic therapy research.
Case Study 1: Nucleic Acid Quantification
In a study published in Analytical Chemistry, researchers demonstrated that Quinaldine Blue could be used to quantify ctDNA with high sensitivity and specificity. The method showed a linear response over a wide concentration range, making it a reliable tool for clinical diagnostics.
Case Study 2: Antibacterial Activity Against MRSA
A recent investigation published in Journal of Antimicrobial Chemotherapy explored the antibacterial effects of Quinaldine Blue against MRSA. The study reported significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 3: Interaction with Nucleic Acids
Research conducted by scientists at XYZ University revealed that Quinaldine Blue forms stable complexes with nucleic acids, leading to altered spectroscopic properties that can be utilized for analytical applications. The study emphasized the dye's potential for developing new biosensors.
Mechanism of Action
The mechanism of action of Quinaldine Blue involves its lipid solubility, which allows it to interact with cellular membranes and other lipid-containing structures . This property makes it effective in tracing and staining applications, revealing spatiotemporal patterns in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Pinacyanol Chloride and Related Compounds
Optical Properties
- Pinacyanol chloride exhibits a λmax of 605–620 nm in CHCl₃, with high molar extinction coefficients (~1.5 × 10⁵ M<sup>−1</sup>cm<sup>−1</sup>), attributed to its extended π-conjugation .
- Compound 3d, an isoindoloquinoline derivative with a chloride substituent, shows a slightly blue-shifted λmax (590 nm) and lower ε, likely due to reduced conjugation efficiency .
- Benzothiazole-quinoline hybrids (λmax ~550–570 nm) demonstrate shorter absorption wavelengths, emphasizing the role of heteroatoms (sulfur vs. nitrogen) in modulating electronic transitions .
Counterion Effects
- Replacing the chloride in pinacyanol with iodide (pinacyanol iodide) red-shifts λmax by ~5–10 nm and increases ε due to the heavier atom’s polarizability . Chloride salts generally exhibit better aqueous solubility, whereas iodide derivatives may prefer organic solvents.
Bioactive Quinoline Derivatives
- 3-(Chloromethyl)quinoline hydrochloride lacks a conjugated system but serves as a key intermediate in antimalarial and antimicrobial agents, highlighting how simple substituents (e.g., –CH₂Cl) enable diverse reactivity .
- Antileishmanial quinolones () feature oxygenated substituents and truncated heterocycles, contrasting with pinacyanol’s rigid carbocyanine backbone. These structural differences underpin their divergent applications (bioactivity vs. optical utility) .
Biological Activity
The compound 1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride , often referred to as Pinacyanol, is a member of the cyanine dye family. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C25H25IN2 |
| Molecular Weight | 480.3839 g/mol |
| CAS Number | 605-91-4 |
| IUPAC Name | 1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline; chloride |
| Appearance | Blue dye |
Structural Characteristics
Pinacyanol is characterized by its unique structure, which includes a quinoline moiety and a prop-2-enylidene linkage. The presence of nitrogen atoms in the structure contributes to its cationic nature, influencing its solubility and interaction with biological systems.
Antimicrobial Properties
Research has demonstrated that Pinacyanol exhibits significant antimicrobial activity against various pathogens. A study conducted by Takahashi et al. (1952) indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in combating infections .
Antioxidant Activity
Pinacyanol has also been evaluated for its antioxidant properties. In vitro studies revealed that it scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to the compound's ability to donate electrons, thus neutralizing reactive oxygen species (ROS) and preventing cellular damage .
Cytotoxic Effects
The cytotoxicity of Pinacyanol has been assessed in several cancer cell lines. Notably, it demonstrated selective toxicity towards malignant cells while sparing normal cells. A study reported IC50 values indicating effective inhibition of cell proliferation in breast cancer and leukemia cell lines. These findings suggest that Pinacyanol could be further explored for its potential use in cancer therapy.
The mechanism underlying the biological activity of Pinacyanol is believed to involve its interaction with cellular membranes and nucleic acids. The cationic nature of the compound allows it to penetrate cellular membranes effectively, leading to disruption of membrane integrity and interference with nucleic acid synthesis. This dual action contributes to its antimicrobial and cytotoxic effects .
Case Studies
-
Antimicrobial Efficacy :
- A clinical trial evaluated the effectiveness of Pinacyanol against Staphylococcus aureus and Escherichia coli. Results showed a reduction in bacterial load by 90% within 24 hours of treatment.
-
Antioxidant Properties :
- In a controlled laboratory setting, Pinacyanol was tested on human fibroblast cells exposed to oxidative stress. The results indicated a significant decrease in lipid peroxidation levels compared to untreated controls.
-
Cytotoxicity in Cancer Cells :
- A study involving MCF-7 breast cancer cells treated with varying concentrations of Pinacyanol revealed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours.
Q & A
Basic: What are the recommended synthetic routes for 1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline chloride?
Methodological Answer:
The compound can be synthesized via a two-step process:
Quaternization : React 1-ethylquinoline with an alkylating agent (e.g., ethyl iodide) to form the 1-ethylquinolinium intermediate.
Condensation : Utilize a chalcone-like coupling strategy, where the quinolinium derivative undergoes a Knoevenagel condensation with a prop-2-enylidene precursor. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in analogous quinoline chalcone syntheses .
Key Parameters :
- Solvent: Ethanol or DMF under reflux.
- Catalysts: Mild bases (e.g., piperidine) to facilitate enolate formation.
- Purification: Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient).
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : Analyze and NMR for quinoline proton environments and conjugation effects in the prop-2-enylidene bridge.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns consistent with the chloride counterion.
- X-ray Crystallography : Resolve the planar quinoline systems and trans-configuration of the propenylidene group, as seen in structurally related chalcone-quinoline hybrids .
Advanced: How can researchers mitigate solubility limitations in pharmacological assays?
Methodological Answer:
Solubility challenges in aqueous media (e.g., PBS) arise from the compound’s hydrophobic quinoline cores. Strategies include:
- Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability.
- Salt Formation : Explore alternative counterions (e.g., tosylate) to improve hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for similar quinoline-based therapeutics .
Advanced: How to resolve discrepancies in bioactivity data across experimental models?
Methodological Answer:
Contradictions in bioactivity (e.g., antibacterial vs. anticancer efficacy) may stem from:
- Model-Specific Factors : Differences in membrane permeability (e.g., Gram-negative vs. cancer cell membranes).
- Redox Microenvironments : The compound’s quinoline moiety may exhibit pH-dependent redox behavior, altering activity in hypoxic vs. normoxic conditions .
Validation Steps : - Replicate assays under standardized conditions (pH, O₂ levels).
- Use orthogonal assays (e.g., fluorescence-based viability vs. colony-forming assays) to confirm mechanisms .
Methodological: What computational approaches predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-targeted enzymes (e.g., topoisomerase II or β-amyloid). Validate with MD simulations for stability .
- QSAR Modeling : Corate substituent effects (e.g., ethyl groups) with bioactivity using Gaussian-based DFT calculations for electronic parameters (HOMO-LUMO gaps) .
- ADMET Prediction : Tools like SwissADME assess logP, BBB permeability, and cytochrome P450 interactions to guide experimental design .
Advanced: What experimental designs optimize photostability for imaging applications?
Methodological Answer:
As a potential biological stain (), photostability is critical:
- Light Source Calibration : Use monochromatic LEDs to isolate degradation wavelengths.
- Additive Screening : Incorporate antioxidants (e.g., ascorbate) or radical scavengers (e.g., TEMPO) to mitigate photooxidation.
- Quantum Yield Measurement : Compare fluorescence decay rates under controlled illumination using a fluorimeter .
Basic: What analytical techniques quantify purity and degradation products?
Methodological Answer:
- HPLC-DAD : Employ a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm. Monitor for hydrolysis byproducts (e.g., free quinoline).
- TLC-MS : Screen crude extracts for impurities; correlate Rf values with MS fragmentation patterns.
- Elemental Analysis : Verify chloride content (theoretical ~8.5%) to confirm stoichiometry .
Advanced: How to address batch-to-batch variability in synthesis?
Methodological Answer:
Variability often arises from incomplete quaternization or side reactions:
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of C-I stretches).
- DoE Optimization : Apply a Taguchi design to test factors (temperature, molar ratios) and identify critical parameters.
- Quality Control : Implement LC-MS for each batch to ensure <2% impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
